PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Overview
Description
Structural Characterization
The structural properties of cytochrome c oxidase's transient oxygen intermediate, specifically the PCO/O2 compound, have been a subject of interest due to their elusive nature. A study has utilized resonance Raman spectroscopy to investigate this compound, revealing an oxygen isotope-sensitive band that provides insights into the cleavage of the O-O bond, resulting in a Fe4+ O2- structure. This finding is significant as it helps to unify the understanding of the equilibrium analogues of the PR intermediate in cytochrome c oxidase .
Synthesis Analysis
Synthesis of lead complexes with phthalocyanine derivatives has been achieved by reacting metal-free phthalocyanines with lead acetate in n-pentanol. The resulting compounds exhibit a nonplanar structure and form pseudo-double-decker supramolecular structures in the crystals, characterized by strong ring-ring pi-pi interactions. The synthesis process has been successful in creating racemic mixtures of these lead complexes, which have been further analyzed through single-crystal X-ray diffraction, revealing decreased molecular symmetry and strong intermolecular interactions .
Molecular Structure Analysis
The molecular structure of the synthesized lead complex, specifically Pb[Pc(alpha-OC5H11)4], has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system and displays a unique supramolecular structure with significant ring-to-ring separation and pi-pi interactions. This structural analysis contributes to the understanding of the molecular symmetry and the interactions within the crystal lattice .
Chemical Reactions Analysis
The chemical reactions of the synthesized lead complexes have been explored through various spectroscopic characterizations, including NMR, which revealed chemical inequivalence in the methyl protons of the side chains. Electrochemical studies have also been conducted, with cyclic voltammetry and differential pulse voltammetry methods uncovering one-electron oxidations and reductions. These reactions are crucial for understanding the electrochemical properties of the synthesized complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the K3PCr4O16 crystal structure have been analyzed, providing a second example of a quaternary phosphorus in a finite anion. The crystal is monoclinic with specific unit cell dimensions and features a central PO4 tetrahedron sharing corners with CrO4 tetrahedra. This unique geometrical configuration of the PCr4O16 anion has been elucidated with a final R value of 0.055, contributing to the knowledge of phosphochromic anions and their properties .
Scientific Research Applications
Results:
Studies have shown that alterations in the levels of PC(O-16:0/22:6) can affect the integrity of the myelin sheath and influence the progression of diseases like multiple sclerosis .
Lipidomics
Results:
This has enabled the identification of specific lipid species as potential biomarkers for diseases and has provided insights into lipid metabolism .
Membrane Biophysics
Results:
Research has revealed that the presence of PC(O-16:0/22:6) in membranes can significantly affect membrane structure and function .
Drug Delivery
Results:
Studies have demonstrated that these systems can improve the bioavailability and efficacy of drugs, reducing side effects .
Nutrition and Metabolism
Results:
Findings suggest that higher levels of PC(O-16:0/22:6) correlate with improved lipid metabolism and may have protective effects against cardiovascular diseases .
Cell Signaling
Results:
Research indicates that PC(O-16:0/22:6) can modulate signaling pathways, influencing cellular responses to various stimuli .
Cardiovascular Research
Results:
Findings have indicated that PC(O-16:0/22:6) can influence lipid accumulation in arterial walls and modulate inflammatory responses, which are key factors in atherosclerosis .
Oncology
Results:
Studies suggest that PC(O-16:0/22:6) may affect the susceptibility of cancer cells to chemotherapeutic agents and influence tumor progression .
Immunology
Results:
Research has shown that PC(O-16:0/22:6) is involved in the modulation of immune responses and may play a role in the development of autoimmune diseases .
Dermatology
Results:
The presence of PC(O-16:0/22:6) has been associated with improved skin barrier properties and reduced inflammatory responses in skin conditions .
Ophthalmology
Results:
It has been found that PC(O-16:0/22:6) can affect visual function and may be beneficial in preventing or treating eye diseases like macular degeneration .
Reproductive Biology
Results:
Data suggests that PC(O-16:0/22:6) can impact sperm functionality and is linked to better reproductive health outcomes .
Analytical Chemistry
Results:
Such analyses have led to the discovery of lipid biomarkers for diseases and have enhanced our understanding of lipid metabolism and function .
Environmental Toxicology
Results:
These studies help in identifying the molecular mechanisms of toxicity and the impact of environmental stressors on living organisms .
Veterinary Medicine
Results:
Results indicate that such diets can improve the overall health and productivity of animals .
Plant Sciences
Results:
Findings contribute to the development of stress-resistant plant varieties and enhance crop yield and quality .
Cosmetics and Dermatology
Results:
Products containing PC(O-16:0/22:6) have been shown to improve skin barrier function and reduce signs of aging .
Food Science
Results:
Such fortification has been found to improve the omega-3 fatty acid content of foods, making them healthier for consumption .
properties
IUPAC Name |
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,27,29,33,35,45H,6-7,9,11-13,15,17-19,21,23,26,28,30-32,34,36-44H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,29-27-,35-33-/t45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQQNYAHSSIZBU-HIQXTUQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849535 | |
Record name | (7R,12Z,15Z,18Z,21Z,24Z,27Z)-7-[(Hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium inner salt 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013409 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
CAS RN |
132213-85-5 | |
Record name | (7R,12Z,15Z,18Z,21Z,24Z,27Z)-7-[(Hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium inner salt 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PC(O-16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013409 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.